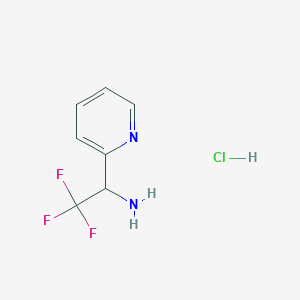

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-2-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;/h1-4,6H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZMNGPRQBZYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1241675-88-6 | |

| Record name | 2-Pyridinemethanamine, α-(trifluoromethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241675-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60695835 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-38-9 | |

| Record name | 2-Pyridinemethanamine, α-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride synthesis protocol

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine Hydrochloride

Introduction: Strategic Importance of a Fluorinated Pyridyl Amine

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of specific structural motifs is paramount to modulating a molecule's physicochemical and biological properties. The title compound, this compound, is a prime example of a high-value building block that combines two such critical features: a pyridine ring and a trifluoromethyl group.

The pyridine scaffold is a "privileged" structure in medicinal chemistry, found in numerous therapeutics, where it can enhance aqueous solubility and engage in crucial binding interactions with biological targets.[1] Concurrently, the introduction of a trifluoromethyl (CF3) group is a cornerstone strategy for optimizing drug candidates.[1] The strong carbon-fluorine bond confers exceptional metabolic stability, while the group's high electronegativity and lipophilicity can significantly improve a molecule's binding affinity, cell permeability, and overall pharmacokinetic profile.[1][2]

This guide provides a comprehensive overview of a robust and widely applicable protocol for the synthesis of this compound, proceeding via the reductive amination of a key ketone intermediate. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure reproducibility and a deep mechanistic understanding for researchers, scientists, and drug development professionals.

Synthetic Strategy: The Reductive Amination Pathway

The most direct and efficient route to synthesizing the target amine is through the reductive amination of the corresponding ketone, 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone. This powerful transformation converts a carbonyl group into an amine via an intermediate imine in a one-pot reaction, offering high yields and operational simplicity.[3][4]

The overall synthetic workflow can be visualized as a two-stage process: first, the formation of the amine free base, and second, its conversion to the stable hydrochloride salt.

Caption: Mechanism of the reductive amination reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis from the precursor ketone. All operations should be conducted in a well-ventilated fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [5][6][7]

Part 1: Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine (Free Base)

Rationale: This step employs sodium borohydride as the reducing agent. It is a cost-effective and readily available hydride donor that is effective for reducing imines. [8]Methanol serves as a protic solvent that facilitates both imine formation and the reduction step. Ammonium acetate is used as the ammonia source.

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone | 175.12 | 5.00 g | 1.0 |

| Ammonium Acetate | 77.08 | 22.0 g | 10.0 |

| Sodium Borohydride (NaBH4) | 37.83 | 2.15 g | 2.0 |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated aq. NaHCO3 | - | As needed | - |

| Anhydrous MgSO4 | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone (5.00 g) and ammonium acetate (22.0 g).

-

Dissolution: Add methanol (100 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Cautiously add sodium borohydride (2.15 g) portion-wise over 15-20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up - Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3) solution until gas evolution ceases. This neutralizes any remaining acid and destroys excess borohydride.

-

Work-up - Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous layer with dichloromethane (3 x 50 mL).

-

Work-up - Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude amine as an oil. Purification can be achieved via column chromatography on silica gel if necessary.

Part 2: Formation of this compound

Rationale: Converting the amine free base to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store than the often-oily free base. [9]This is standard practice in pharmaceutical development.

Procedure:

-

Dissolution: Dissolve the crude or purified amine from Part 1 in a minimal amount of a suitable solvent like diethyl ether or ethanol (approx. 50 mL).

-

Acidification: While stirring, slowly add a saturated solution of hydrochloric acid in diethyl ether (or a calculated amount of concentrated HCl if using ethanol as the solvent) dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms. [9][10]3. Precipitation & Isolation: Continue stirring the resulting slurry at room temperature for 30 minutes to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities. Dry the white, crystalline solid under vacuum to a constant weight.

Characterization and Safety

-

Expected Yield: 75-85% (overall).

-

Appearance: White to off-white crystalline solid.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

Safety and Handling Precautions:

-

Reagents: Pyridine-containing compounds can be harmful if swallowed, inhaled, or absorbed through the skin. [5]Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle all chemicals in a fume hood.

-

Product: The final hydrochloride salt should be treated as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes. [13][14]* Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [6]

References

- 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone.EvitaChem.

- 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone.Benchchem.

- Safety Data Sheet - Pyridine.Kishida Chemical Co., Ltd.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.Journal of Pesticide Science.

- Reductive amin

- 2,2,2-TRIFLUORO-1-PYRIDIN-2-YL-ETHYLAMINE Safety D

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.PubMed Central.

- SAFETY DATA SHEET - 2,2,2-Trifluoroethylamine.Fisher Scientific.

- Safety Data Sheet - 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride.CymitQuimica.

- Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure.Tetrahedron: Asymmetry.

- 2,2,2-Trifluoroethylamine hydrochloride synthesis.ChemicalBook.

- SAFETY DATA SHEET - 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.Thermo Fisher Scientific.

- 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one.Sigma-Aldrich.

- Amine synthesis by reductive amination (reductive alkyl

- Reductive Amination, and How It Works.Master Organic Chemistry.

- 2,2,2-Trifluoroethylamine hydrochloride.PubChem.

- Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorin

- Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation.Organic & Biomolecular Chemistry (RSC Publishing).

- Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type deriv

- 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) 1H NMR spectrum.ChemicalBook.

- 2,2,2-TRIFLUOROETHYLAMINE(753-90-2) 1H NMR spectrum.ChemicalBook.

- (R)-2,2,2-TRIFLUORO-1-PHENYL-ETHYLAMINE-HYDROCHLORIDE - 19F NMR.Fluorochem.

Sources

- 1. 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone|CAS 33284-17-2 [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. kishida.co.jp [kishida.co.jp]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) 1H NMR [m.chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride is a small molecule of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a pyridine ring, a chiral center bearing a primary amine, and an electron-withdrawing trifluoromethyl group, presents a unique profile of physicochemical properties. As a hydrochloride salt, its characteristics are tailored for improved handling and aqueous solubility, yet a comprehensive understanding of its behavior in solution is paramount for its effective application. This guide provides an in-depth analysis of its core physicochemical properties, including solubility, ionization constants (pKa), and lipophilicity. We present not just the data, but the underlying scientific principles and field-proven experimental protocols required to validate these critical parameters, offering a robust framework for its use in research and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is the salt formed between the basic parent amine and hydrochloric acid. This conversion to a salt form is a common strategy in drug development to enhance stability and, most critically, aqueous solubility.

The parent molecule's structure is notable for two key features that dictate its chemical behavior:

-

Two Basic Centers: The molecule possesses two nitrogen atoms capable of accepting a proton: the primary aliphatic amine and the nitrogen within the pyridine ring.

-

Inductive Effect: The presence of the highly electronegative trifluoromethyl (-CF3) group adjacent to the primary amine has a profound electron-withdrawing inductive effect, which significantly modulates the basicity of the amine.

These features are crucial for interpreting the molecule's properties, particularly its ionization behavior in aqueous media.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| CAS Number | 1187929-38-9 | [1][2] |

| Molecular Formula | C₇H₈ClF₃N₂ | [3] |

| Molecular Weight | 212.6 g/mol | [3] |

| IUPAC Name | 2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine;hydrochloride | N/A |

| SMILES | C1=CC=NC(=C1)C(C(F)(F)F)N.Cl | [3] |

| Free Base Formula | C₇H₇F₃N₂ | [4] |

| Free Base MW | 176.14 g/mol | [4][5] |

Note: A dihydrochloride version of this compound also exists (CAS: 1241675-88-6)[6]. This guide focuses on the more commonly referenced monohydrochloride.

Core Physicochemical Properties

A molecule's journey from a laboratory curiosity to a potential therapeutic agent is governed by its physicochemical properties. These parameters dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments |

| Appearance | White Powder (Predicted) | Based on the appearance of the isomeric 2,2,2-Trifluoro-1-(pyridin-3-yl)ethylamine hydrochloride[7]. |

| Melting Point | Data not available for the 2-pyridyl isomer. | The related 3-pyridyl isomer has a reported melting point of 97-102°C[3]. Experimental verification is required. |

| Boiling Point | 207.8°C at 760 mmHg | This value is for the free base [4]. Hydrochloride salts typically decompose at high temperatures before boiling. |

| Aqueous Solubility | Data not available. | As a hydrochloride salt, it is expected to have higher aqueous solubility than the free base. An experimental protocol for determination is provided in Section 3. |

| pKa (Predicted) | Two pKa values are expected. | The pyridine nitrogen pKa is likely ~5. The primary amine pKa is significantly lowered by the adjacent -CF3 group, predicted to be in the range of 5-6, based on analogs like 2,2,2-trifluoroethylamine (pKa = 5.7)[8]. |

| LogP (Calculated) | 2.34 (XLogP3) | This value is for the neutral free base [4]. The effective lipophilicity in a biological system is pH-dependent and better described by LogD. |

Acidity and Ionization (pKa)

Expertise & Experience: Understanding the ionization state of a molecule at a given pH is arguably the most critical physicochemical insight for a drug developer. It influences every aspect of a compound's biological activity, from its ability to cross cell membranes to how it binds to its target protein.

For 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine, two equilibria are at play: the protonation of the pyridine nitrogen and the protonation of the primary amine.

-

Pyridine Nitrogen: The pKa of pyridine itself is approximately 5.2. We can expect the pKa for this nitrogen to be in a similar range.

-

Primary Amine: A typical primary aliphatic amine has a pKa around 10-11. However, the powerful inductive electron-withdrawing effect of the adjacent trifluoromethyl group drastically reduces the electron density on the amine nitrogen, making it a much weaker base. For context, the pKa of 2,2,2-trifluoroethylamine is 5.7[8]. Therefore, it is highly probable that the pKa of this amine is also in the 5-6 range.

Caption: Predicted ionization states of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine.

Lipophilicity (LogP and LogD)

Lipophilicity, or "greasiness," is a measure of a compound's preference for a lipid-like environment over an aqueous one.

-

LogP: The partition coefficient is defined for the neutral, un-ionized form of the molecule. A calculated LogP of 2.34 for the free base suggests moderate lipophilicity[4].

-

LogD: The distribution coefficient is the effective lipophilicity at a specific pH, accounting for all ionized and un-ionized species. For a basic compound like this, LogD is highly pH-dependent. At pH values below its pKa's, the molecule becomes protonated (cationic) and more water-soluble, resulting in a significantly lower LogD. At physiological pH 7.4, where the molecule is expected to be neutral, its LogD value will be very close to its LogP value.

Experimental Methodologies: A Self-Validating Approach

Trustworthiness: Predictive data is a useful guide, but it is not a substitute for rigorous experimental measurement. The following protocols are designed to be self-validating systems for determining the critical parameters of pKa and solubility.

Caption: Experimental workflow for physicochemical characterization.

Protocol: Potentiometric pKa Determination

This method measures the change in pH of a solution of the compound as a titrant (strong acid or base) is added, allowing for the direct determination of ionization constants.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

-

Sample Preparation: Prepare a ~1 mM solution of this compound in an electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength. The KCl prevents large fluctuations in activity coefficients during titration.

-

Acidimetric Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH after each addition, allowing the reading to stabilize.

-

Alkalimetric Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to ensure all equilibria are observed.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For higher accuracy, calculate the first or second derivative of the curve; the peaks will correspond to the equivalence points.

Protocol: Kinetic Aqueous Solubility Determination

This high-throughput method measures the solubility of a compound when a concentrated DMSO stock is rapidly diluted into an aqueous buffer, a scenario that mimics early-stage in vitro biological assays.

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Assay Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well microplate.

-

Compound Addition: Using a liquid handler, rapidly add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

-

Precipitation Measurement: Immediately place the plate into a nephelometer or plate reader capable of measuring turbidity (absorbance at ~620 nm). Monitor for any increase in light scattering or absorbance over a period of 1-2 hours.

-

Data Interpretation: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. The result is benchmarked against compounds with known solubility profiles.

Implications for Drug Development

The physicochemical profile of this compound directly informs its potential and challenges in a drug development context.

-

Formulation: The hydrochloride salt form is advantageous for creating aqueous stock solutions for in vitro screening. However, the predicted low pKa values mean that at neutral pH, the compound will convert to its less soluble free base. This can lead to precipitation in assay media, a critical consideration for data quality.

-

Absorption: For oral administration, a drug must dissolve in the gastrointestinal tract and permeate the gut wall. With its moderate lipophilicity (as the neutral species) and expected low solubility at intestinal pH (pH 6.5-7.5), its absorption may be limited by its dissolution rate.

-

Target Engagement: The ionization state of a molecule is fundamental to its interaction with a biological target. Since this compound is likely neutral at physiological pH, its binding interactions will be dominated by non-ionic forces such as hydrogen bonding and hydrophobic interactions, rather than the strong electrostatic interactions typical of a permanently charged molecule.

Conclusion

This compound is a compound whose utility is defined by a nuanced set of physicochemical properties. The dual basic centers and the strong inductive effect of the trifluoromethyl group create a complex ionization profile, with both pKa values likely falling in the acidic to neutral range. Consequently, while the hydrochloride salt enhances solubility in its solid form, the molecule is predicted to be neutral and potentially poorly soluble at physiological pH. This guide underscores the absolute necessity of moving beyond prediction to precise experimental measurement. The robust protocols provided herein for determining pKa and solubility serve as a blueprint for generating the reliable data needed to unlock the full potential of this and other challenging molecules in the drug discovery pipeline.

References

-

Sapphire Bioscience. 2,2,2-TRIFLUORO-1-(PYRIDIN-2-YL)ETHANAMINE HCl.

-

ChemUniverse. This compound.

-

Fisher Scientific. 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine hydrochloride, 95%, Thermo Scientific Chemicals.

-

ChemicalBook. 2,2,2-Trifluoroethylamine hydrochloride synthesis.

-

ChemicalBook. 2,2,2-TRIFLUORO-1-(PYRIDIN-2-YL)ETHANAMINE DIHYDROCHLORIDE.

-

PubChem. 2,2,2-Trifluoroethylamine hydrochloride.

-

Echemi. 2,2,2-trifluoro-1-pyridin-2-yl-ethylamine.

-

Cenmed Enterprises. 2,2,2-trifluoro-1-pyridin-2-yl-ethylamine.

-

Sigma-Aldrich. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine.

-

Google Patents. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

ChemicalBook. 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) 1H NMR spectrum.

-

ChemicalBook. 503173-14-6(2,2,2-TRIFLUORO-1-PYRIDIN-2-YL-ETHYLAMINE) Product Description.

-

PubChem. Ethanamine, 2,2,2-trifluoro-.

-

ChemicalBook. (S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride.

-

Thermo Fisher Scientific. 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine hydrochloride, 95%, Thermo Scientific Chemicals.

-

AiFChem. 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride.

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine hydrochloride, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. cenmed.com [cenmed.com]

- 6. 2,2,2-TRIFLUORO-1-(PYRIDIN-2-YL)ETHANAMINE DIHYDROCHLORIDE | 1241675-88-6 [amp.chemicalbook.com]

- 7. 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine hydrochloride, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 8. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride CAS number 336105-45-4

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine Hydrochloride (CAS Number: 336105-45-4)

Foreword: Deconstructing a Privileged Scaffold

In the landscape of modern medicinal chemistry, success is often dictated by the strategic assembly of molecular scaffolds that confer optimized pharmacokinetic and pharmacodynamic properties. This compound (CAS: 336105-45-4) represents a quintessential example of such a high-value building block. It is not merely a chemical intermediate; it is a carefully designed convergence of two powerful moieties: the metabolically robust trifluoromethyl group and the versatile, pharmacologically significant pyridine ring.

This guide moves beyond a simple recitation of data. It is intended for the practicing researcher and drug development professional, providing a deep dive into the core attributes of this compound. We will explore the causality behind its utility, dissect its synthesis, and illuminate its potential applications, grounding our discussion in the fundamental principles that drive contemporary drug discovery.

Core Molecular Attributes and Physicochemical Profile

At its heart, the structure of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine is an elegant fusion of properties. The molecule possesses a chiral center at the carbon bearing the amine group, making stereochemistry a critical consideration in its application. The hydrochloride salt form enhances its stability and handling characteristics as a solid.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 336105-45-4 | |

| Molecular Formula | C₇H₇F₃N₂ · HCl | |

| Molecular Weight | 212.6 g/mol | |

| IUPAC Name | (1S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-amine hydrochloride | |

| Synonyms | (1S)-2,2,2-trifluoro-1-(2-pyridinyl)ethanamine hydrochloride | |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Purity | Typically ≥95% |

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

The incorporation of a trifluoromethyl (-CF₃) group is a well-established and powerful strategy in medicinal chemistry.[1][2] Its presence in this building block is the primary driver of its value.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This makes the -CF₃ group exceptionally resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or hydrogen group with -CF₃ can dramatically increase a drug candidate's half-life and reduce patient drug load.[2][3]

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule.[2][3] This property is crucial for enhancing a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.

-

Modulation of Basicity: As a potent electron-withdrawing group, the -CF₃ moiety lowers the pKa of the adjacent amine.[4] This fine-tuning of basicity can be critical for optimizing interactions with biological targets and improving oral bioavailability by altering the ionization state of the molecule in the gastrointestinal tract.

-

Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other atoms or groups, like chlorine or a methyl group.[3][4] This allows chemists to modify electronic and steric properties while maintaining a similar overall size, potentially improving binding affinity and selectivity for a target receptor or enzyme.[4]

Caption: Impact of the Trifluoromethyl Group on Molecular Properties.

Synthetic Strategies: Achieving Stereochemical Purity

The synthesis of chiral α-trifluoromethylamines is a significant area of research, as the biological activity of enantiomers can differ dramatically.[5][6] The primary challenge lies in the stereoselective construction of the C-N bond adjacent to the trifluoromethyl group. Most modern approaches rely on the asymmetric transformation of trifluoromethyl ketimines.

A generalized, yet robust, protocol for synthesizing the target compound involves a catalytic asymmetric reduction. This self-validating system relies on a well-defined chiral catalyst to ensure high enantiomeric excess (ee), which can be readily verified by chiral chromatography.

Conceptual Experimental Protocol: Catalytic Asymmetric Synthesis

Objective: To synthesize (S)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride with high enantiopurity.

Step 1: Synthesis of the N-Sulfinyl Ketimine Intermediate

-

Rationale: The use of a chiral sulfinyl group (like the Ellman auxiliary) is a proven method for diastereoselective additions to imines. The sulfinyl group directs the incoming nucleophile (a hydride in this case) to one face of the molecule.

-

Procedure:

-

To a solution of 2-(trifluoroacetyl)pyridine in an anhydrous solvent (e.g., THF) at 0 °C, add (R)-2-methylpropane-2-sulfinamide.

-

Add a dehydrating agent, such as titanium(IV) ethoxide, dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until imine formation is complete, as monitored by TLC or LC-MS.

-

Work up the reaction by quenching with brine, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography to isolate the N-sulfinyl ketimine.

-

Step 2: Diastereoselective Reduction

-

Rationale: The choice of reducing agent is critical for achieving high diastereoselectivity. Sterically hindered hydride reagents often provide the best results by approaching from the less-hindered face of the imine, as dictated by the chiral auxiliary.

-

Procedure:

-

Dissolve the purified N-sulfinyl ketimine in an anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Add a solution of a reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), dropwise.

-

Stir the reaction at -78 °C for several hours. Monitor the reaction for completion by TLC or LC-MS.

-

Quench the reaction carefully at low temperature with a saturated solution of NH₄Cl.

-

Step 3: Deprotection and Salt Formation

-

Rationale: The sulfinyl group must be removed to yield the free primary amine. This is typically achieved under acidic conditions, which conveniently allows for the simultaneous formation of the hydrochloride salt.

-

Procedure:

-

After workup of the reduction step, dissolve the crude product in a suitable solvent like methanol.

-

Add a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane) and stir at room temperature.

-

The cleavage of the sulfinyl group and precipitation of the hydrochloride salt will occur.

-

Isolate the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

-

Step 4: Purity and Enantiomeric Excess Determination

-

Rationale: Validation of the final product's identity and stereochemical purity is essential.

-

Procedure:

-

Confirm the structure using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

-

Determine the enantiomeric excess (ee) by chiral HPLC or SFC (Supercritical Fluid Chromatography).

-

Caption: Workflow for Catalytic Asymmetric Synthesis.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a crucial starting material.[7] Its utility lies in its ability to be incorporated into larger, more complex molecules, serving as a key fragment in fragment-based drug design or as a foundational scaffold in lead optimization.

-

Scaffold for Novel Entities: The primary amine provides a reactive handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation. This allows for the systematic exploration of the chemical space around the core scaffold.

-

Synthesis of Bioactive Pyrimidines: Pyridine and pyrimidine derivatives are known to exhibit a vast array of biological activities, including anti-fibrotic, anti-viral, and anti-tumor effects.[8] This building block provides a direct route to novel analogs of these important heterocyclic families.

-

Fragment Libraries: For fragment-based screening, this compound represents an ideal starting point, combining low molecular weight with desirable physicochemical properties (lipophilicity, metabolic stability) that can be carried forward into more potent lead compounds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. The hydrochloride salt form is generally a stable, solid material, but the parent amine class and trifluoro-derivatives warrant specific precautions.

Table 2: Hazard and Handling Information

| Category | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, impervious gloves, flame-resistant lab coat. Use in a well-ventilated chemical fume hood. | [9][10][11] |

| Handling | Avoid all personal contact, including inhalation of dust. Prevent formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge. | [9][11][12] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Store away from incompatible materials such as strong oxidizing agents and strong acids. | [10][12] |

| First Aid (General) | IF INHALED: Remove to fresh air. IF ON SKIN: Take off contaminated clothing and rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Seek immediate medical attention if symptoms persist. | [10][13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [10] |

Note: This information is a summary. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling the material.[9][10][11] This compound is intended for research use only and is not for human or veterinary use.[7]

Conclusion

This compound is a testament to the power of rational molecular design. By combining the metabolic shield of a trifluoromethyl group with the versatile functionality of a pyridinyl amine, it provides a potent tool for medicinal chemists. Its value as a chiral building block enables the efficient and stereocontrolled synthesis of novel chemical entities with enhanced drug-like properties. Understanding the fundamental principles behind its synthesis and the functional role of its constituent parts is key to unlocking its full potential in the pursuit of next-generation therapeutics.

References

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

PMC. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. Available from: [Link]

-

ResearchGate. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Available from: [Link]

-

ACS Publications. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block”. Available from: [Link]

-

Wikipedia. Trifluoromethyl group. Available from: [Link]

-

Europe PMC. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Available from: [Link]

-

PubMed. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine. Available from: [Link]

-

PubChem. 2,2,2-Trifluoroethylamine hydrochloride. Available from: [Link]

-

Cenmed Enterprises. 2,2,2-trifluoro-1-pyridin-2-yl-ethylamine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Available from: [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. | Semantic Scholar [semanticscholar.org]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. kishida.co.jp [kishida.co.jp]

Foreword: The Trifluoroethylamine Moiety - A Paradigm Shift in Molecular Design

Sources

- 1. researchgate.net [researchgate.net]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organocatalytic enantio- and diastereoselective synthesis of trifluoro-ethylamine allenoate derivatives containing axial and central chiralities - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organocatalytic enantio- and diastereoselective synthesis of trifluoro-ethylamine allenoate derivatives containing axial and central chiralities - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 10. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 11. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine Hydrochloride: A Technical Guide

Introduction

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride is a fluorinated derivative of pyridylethylamine, a structural motif of interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. As such, unambiguous structural confirmation and a thorough understanding of its chemical properties are paramount for researchers in the field.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will manifest in its spectra:

-

Aromatic Pyridine Ring: Four distinct aromatic protons and five carbons, with chemical shifts influenced by the nitrogen heteroatom and the trifluoroethylamino substituent.

-

Chiral Center: The carbon atom bonded to both the pyridine ring and the trifluoromethyl group is a chiral center, which can lead to magnetic inequivalence of adjacent protons and carbons.

-

Trifluoromethyl (-CF₃) Group: A strong electron-withdrawing group that will significantly influence the chemical shifts of nearby nuclei and provide a distinct signal in ¹⁹F NMR.

-

Amine Hydrochloride Salt: The protonated amine (ammonium) will have exchangeable protons visible in the ¹H NMR under appropriate solvent conditions. The hydrochloride nature also influences solubility and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. The choice of solvent is critical, especially for a hydrochloride salt where proton exchange can be a factor. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that can dissolve the salt and often allows for the observation of exchangeable N-H protons.[1] Deuterated water (D₂O) is also a possibility, though the ammonium protons will rapidly exchange with the solvent and become invisible.[2]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in DMSO-d₆, referenced to TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.6 | d | 1H | H-6 (Py) | The proton ortho to the pyridine nitrogen is expected to be the most deshielded due to the inductive effect of nitrogen. |

| ~7.9 | t | 1H | H-4 (Py) | The para proton will be downfield, showing coupling to both H-3 and H-5. |

| ~7.5 | d | 1H | H-3 (Py) | The proton ortho to the substituent will be influenced by its electronic effects. |

| ~7.4 | t | 1H | H-5 (Py) | The meta proton will be in a typical aromatic region. |

| ~5.0 | q | 1H | CH-NH₃⁺ | This methine proton is adjacent to the electron-withdrawing CF₃ group and the pyridine ring, shifting it significantly downfield. It will be split into a quartet by the three fluorine atoms. |

| ~3.5 (broad) | s | 3H | -NH₃⁺ | The ammonium protons are exchangeable and often appear as a broad singlet. Their chemical shift can be concentration and temperature-dependent. In a salt, the signal for the ammonium proton is expected to be present.[2] |

Note: "Py" denotes the pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all unique carbon environments.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Rationale and Comparative Insights |

| ~155 | C-2 (Py) | The carbon atom directly attached to the nitrogen and the substituent will be significantly downfield. |

| ~149 | C-6 (Py) | The other carbon ortho to the nitrogen. |

| ~137 | C-4 (Py) | The para carbon in the pyridine ring. |

| ~124 | C-5 (Py) | A typical aromatic carbon chemical shift. |

| ~122 | C-3 (Py) | A typical aromatic carbon chemical shift. |

| ~123 (q) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~60 (q) | CH-NH₃⁺ | The chiral carbon will be shifted downfield by the adjacent nitrogen and CF₃ group. It will also show coupling to the fluorine atoms, appearing as a quartet. |

Note: The chemical shifts for the pyridine ring are compared to standard pyridine ¹³C NMR data.[3]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific for fluorine-containing compounds and provides a clean spectrum with a wide chemical shift range.[4]

Predicted ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~ -75 | d | -CF₃ | The trifluoromethyl group will appear as a single signal, which will be split into a doublet by the adjacent methine proton. The chemical shift is typical for a CF₃ group attached to a carbon with an amine.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For a solid sample like a hydrochloride salt, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.[6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| 3400-2800 (broad) | Strong | N-H stretch | The broad and strong absorption in this region is characteristic of the stretching vibrations of the ammonium (-NH₃⁺) group in the hydrochloride salt. |

| ~1600, ~1570, ~1470, ~1430 | Medium | C=C and C=N stretching | These absorptions are characteristic of the aromatic pyridine ring vibrations. |

| 1350-1100 | Strong | C-F stretching | The C-F bonds of the trifluoromethyl group will give rise to very strong absorption bands in this region. |

Note: The IR data for the related compound 2,2,2-trifluoroethylamine hydrochloride shows characteristic N-H and C-F stretching bands.[7]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred method for analyzing polar, salt-like compounds such as this one, typically in positive ion mode.[8] The mass spectrum will show the molecular ion of the free base after the loss of HCl.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale |

| 177.06 | [M+H]⁺ | This corresponds to the protonated free base, [C₇H₇F₃N₂ + H]⁺. This is expected to be the base peak. |

| 157.05 | [M-NH₂]⁺ | Fragmentation could involve the loss of the amino group from the protonated molecule. |

Note: The molecular weight of the free base, 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine, is 176.14 g/mol .[9]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C is a less sensitive nucleus.

-

-

¹⁹F NMR Acquisition:

-

Use a standard single-pulse experiment, ensuring the probe is tuned to the fluorine frequency.

-

Set the spectral width to cover a range of -50 to -100 ppm, centered around the expected CF₃ signal.

-

Protocol 2: FTIR Sample Preparation and Acquisition (ATR Method)

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Acquire a background spectrum of the empty ATR accessory.

-

-

Sample Spectrum:

-

Place a small amount of the powdered this compound onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Clean the crystal thoroughly after analysis.

-

Protocol 3: ESI-MS Sample Preparation and Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of ~1 mg/mL.

-

Dilute the stock solution to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to promote ionization.

-

-

MS Acquisition:

-

Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

Visualization of Key Structural Relationships

The following diagrams illustrate the key structural features and their expected spectroscopic correlations.

Caption: Overview of Spectroscopic Analysis Workflow.

Caption: Logic Flow for NMR-Based Structure Elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By synthesizing information from structurally related analogs and fundamental principles, researchers are equipped with a strong foundational understanding of the expected NMR, IR, and MS data. The detailed experimental protocols offer a self-validating system for obtaining and confirming these spectral characteristics in the laboratory. This guide serves as a critical resource for scientists and drug development professionals working with this and similar fluorinated pharmaceutical building blocks, ensuring accurate structural characterization and facilitating further research.

References

-

Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC - NIH. [Link]

-

2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772. PubChem. [Link]

-

¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). Human Metabolome Database. [Link]

-

2,2,2-trifluoro-1-pyridin-2-yl-ethylamine. Cenmed Enterprises. [Link]

-

Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773. PubChem. [Link]

-

Can the salt form of my organic compound be determined using NMR?. ResearchGate. [Link]

-

Ethylamine, 2,2,2-trifluoro-,hydrochloride. NIST WebBook. [Link]

-

Sample Preparation for FTIR Analysis. Drawell. [Link]

-

(R)-2,2,2-TRIFLUORO-1-PHENYL-ETHYLAMINE-HYDROCHLORIDE - Optional[¹⁹F NMR]. SpectraBase. [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. [Link]

-

¹⁹F NMR Reference Standards. University of California, Santa Barbara. [Link]

-

2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine. PubChem. [Link]

-

2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride | 1186195-01-6. Appchem. [Link]

-

Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

¹⁹Fluorine NMR. University of Ottawa. [Link]

-

Fluorine NMR. University of Washington. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. PMC - NIH. [Link]

-

¹⁹F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

-

This compound. ChemUniverse. [Link]

-

Ethylamine hydrochloride - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]

-

(S)-2-FLUORO-1-(FURAN-2-YL)-ETHANAMINE-HYDROCHLORIDE - Optional[¹³C NMR]. SpectraBase. [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one | 33284-17-2 [sigmaaldrich.com]

- 3. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. colorado.edu [colorado.edu]

- 6. 2,2,2-TRIFLUOROETHYLAMINE(753-90-2) 1H NMR [m.chemicalbook.com]

- 7. Ethylamine, 2,2,2-trifluoro-,hydrochloride [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. echemi.com [echemi.com]

The Strategic Role of (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-amine HCl in Modern Drug Discovery: A Technical Guide

Introduction: The Significance of Chiral Trifluoromethylamines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. When incorporated into a chiral amine scaffold, specifically as an α-trifluoromethylamine, it creates a unique structural motif with significant potential in drug design. The pyridine ring, a common heterocycle in pharmaceuticals, adds another layer of complexity and potential for molecular interactions. This guide provides an in-depth technical overview of (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-amine hydrochloride, a key building block for the synthesis of novel therapeutics. We will explore its commercial availability, physicochemical properties, synthesis, and applications, offering a comprehensive resource for researchers and drug development professionals.

Commercial Availability: Sourcing a Key Chiral Building Block

(S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-amine hydrochloride is available from a range of specialized chemical suppliers. Its availability as a hydrochloride salt enhances its stability and handling properties, making it a convenient starting material for further synthetic transformations. Below is a comparative table of representative suppliers. Researchers should note that purity, available quantities, and lead times can vary.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | (S)-2,2,2-TRIFLUORO-1-(PYRIDIN-2-YL)ETHAN-1-AMINE HCL | 336105-45-4 | 95% | Custom synthesis |

| Santa Cruz Biotechnology | (S)-2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine | 503173-14-6 | N/A | Inquire |

| Sapphire Bioscience | 2,2,2-TRIFLUORO-1-(PYRIDIN-2-YL)ETHANAMINE HCl | 1187929-38-9 | N/A | 100MG, 250MG |

| Cenmed Enterprises | 2,2,2-TRIFLUORO-1-PYRIDIN-2-YL-ETHYLAMINE | N/A | N/A | Inquire |

Physicochemical Properties: A Foundation for Rational Design

Understanding the physicochemical properties of (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-amine HCl is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value |

| Molecular Formula | C₇H₈ClF₃N₂ |

| Molecular Weight | 212.60 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, methanol, and other polar solvents |

| Chirality | (S)-enantiomer |

Asymmetric Synthesis: A Key Enabling Technology

The enantioselective synthesis of chiral α-trifluoromethylamines is a challenging yet critical area of organic synthesis. A robust and scalable synthesis of (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-amine is essential for its application in drug discovery programs. One of the most effective methods involves the diastereoselective reduction of a chiral N-sulfinyl imine, a strategy that leverages a recoverable chiral auxiliary to control the stereochemical outcome.

Synthetic Strategy: Diastereoselective Reduction of a Chiral N-Sulfinyl Imine

This approach begins with the synthesis of the precursor ketone, 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one. This ketone is then condensed with a chiral sulfinamide, such as (R)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, followed by the removal of the chiral auxiliary, yields the desired (S)-enantiomer of the amine with high enantiomeric excess.

Caption: Synthetic workflow for (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-amine HCl.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on established methodologies for the synthesis of similar chiral amines.[1] Researchers should optimize conditions for their specific needs.

Step 1: Synthesis of N-(2,2,2-trifluoro-1-(pyridin-2-yl)ethylidene)-(R)-2-methylpropane-2-sulfinamide

-

To a solution of 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one (1.0 eq) in anhydrous THF is added (R)-tert-butanesulfinamide (1.1 eq).

-

Titanium(IV) ethoxide (2.0 eq) is added, and the reaction mixture is heated to reflux for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of brine.

-

The mixture is filtered through celite, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-sulfinyl imine.

Step 2: Diastereoselective Reduction

-

The purified N-sulfinyl imine (1.0 eq) is dissolved in a suitable solvent (e.g., THF or methanol) and cooled to -78 °C.

-

A reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise. The choice of reducing agent can influence the diastereoselectivity.

-

The reaction is stirred at low temperature for several hours until completion, as monitored by TLC or LC-MS.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude N-sulfinyl amine.

Step 3: Cleavage of the Chiral Auxiliary

-

The crude N-sulfinyl amine is dissolved in methanol.

-

A solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or methanolic HCl) is added, and the mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure to yield the crude hydrochloride salt.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford pure (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-amine HCl.

Applications in Drug Discovery: A Scaffold for Innovation

The (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-amine scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group can act as a bioisostere for other chemical groups, enhancing metabolic stability and improving cell permeability. The pyridine nitrogen can participate in hydrogen bonding interactions with biological targets, while the chiral amine provides a key anchor point for building more complex structures.

While specific, publicly disclosed applications of this exact molecule are limited, its structural motifs are present in compounds targeting a variety of diseases. The general class of trifluoromethyl-substituted pyridines has been explored for applications in agrochemicals and pharmaceuticals.[2] The pyridine moiety itself is a well-established pharmacophore found in numerous approved drugs.[3] For instance, derivatives of pyridinyl amines are being investigated as inhibitors of various kinases and other enzymes.

Caption: Potential applications of the core scaffold in drug discovery.

Conclusion: A Versatile Tool for the Medicinal Chemist

(S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-amine hydrochloride is a valuable and versatile building block for the synthesis of novel, chiral molecules with potential therapeutic applications. Its commercial availability, coupled with robust methods for its asymmetric synthesis, makes it an attractive starting point for drug discovery programs. The unique combination of a chiral center, a trifluoromethyl group, and a pyridine ring provides a rich scaffold for the design of potent and selective modulators of biological targets. As the demand for more effective and safer medicines continues to grow, the strategic use of such well-defined, functionalized building blocks will be paramount to the success of future drug discovery endeavors.

References

- Claudio, G., et al. (2003). Asymmetric synthesis of 1-substituted-1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones. Tetrahedron: Asymmetry, 14(15), 2231-2235.

- Umemoto, T., & Ishihara, S. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 138-150.

- Abu-Taweel, G. M., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.

-

2,2,2-trifluoro-1-pyridin-2-yl-ethylamine. Cenmed Enterprises. Available at: [Link]

Sources

The Trifluoromethylpyridine Moiety: A Versatile Scaffold in Modern Drug Discovery and Crop Protection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold has emerged as a powerful approach in medicinal chemistry and agrochemical design. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by trifluoromethylpyridine (TFMP) compounds. We will delve into the physicochemical properties conferred by the CF₃ group that drive these activities, explore the mechanisms of action across various therapeutic and protective applications, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel bioactive molecules, offering insights into the structure-activity relationships, synthesis, and broad-ranging potential of this important class of compounds.

Introduction: The Physicochemical Advantages of the Trifluoromethyl Group

The trifluoromethyl group is a unique substituent that profoundly influences the biological and physical properties of a parent molecule.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly desirable functional group in drug design.[2] When appended to a pyridine ring, a common scaffold in biologically active compounds, the CF₃ group can enhance binding affinity to target proteins, improve membrane permeability, and block metabolic degradation, thereby enhancing pharmacokinetic profiles and overall efficacy.[1][3] These advantageous properties have led to the successful development of numerous commercial products containing the TFMP moiety, spanning applications from agriculture to human medicine.[4][5]

The unique physicochemical properties of fluorine and the trifluoromethyl group are central to the biological activities of TFMP derivatives.[5][6] Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized and exceptionally strong.[5] The trifluoromethyl group, with its three fluorine atoms, is strongly electron-withdrawing, which can significantly alter the electronic distribution within the pyridine ring, influencing its interactions with biological targets.[5] Furthermore, the lipophilicity of the CF₃ group can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1]

Caption: Physicochemical drivers of trifluoromethylpyridine bioactivity.

Anticancer Activity: Targeting Cell Proliferation and Survival

A growing body of evidence highlights the potential of trifluoromethylpyridine derivatives as potent anticancer agents.[7] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and prostate, often with IC₅₀ values in the low micromolar range.[8][9] The mechanisms underlying their antitumor effects are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis.[8]

Mechanism of Action: G2/M Arrest and JNK-Mediated Apoptosis

Several studies have demonstrated that trifluoromethylpyridine compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[8] This is often accompanied by the upregulation of key cell cycle inhibitors like p53 and p21.[8] Furthermore, these compounds can trigger apoptosis, or programmed cell death, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[8][] The JNK pathway is a critical component of the cellular stress response, and its sustained activation can lead to the initiation of the apoptotic cascade.[5] Specifically, certain pyridine derivatives have been shown to induce the phosphorylation of JNK, a key step in its activation.[8]

Caption: JNK signaling pathway in TFMP-induced apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative trifluoromethylpyridine derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [8] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | >15 | [8] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [11] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [11] |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [9] |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [9] |

Experimental Protocols

This protocol outlines the determination of cell viability upon treatment with trifluoromethylpyridine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

-

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Trifluoromethylpyridine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treat cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

-

This protocol details the analysis of cell cycle distribution in response to treatment with trifluoromethylpyridine derivatives using propidium iodide (PI) staining and flow cytometry.

-

Materials:

-

Propidium Iodide (PI)

-

RNase A

-

70% Ethanol (ice-cold)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with the test compound for 24 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing and incubate for at least 30 minutes on ice.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]

-

Agrochemical Applications: Protecting Crops from Pests and Diseases

Trifluoromethylpyridine derivatives have made a significant impact on modern agriculture, with numerous commercialized products used as insecticides, herbicides, and fungicides.[4] Their high efficacy and often novel modes of action make them valuable tools for integrated pest management and resistance management strategies.

Insecticidal Activity

Several potent insecticides contain the trifluoromethylpyridine scaffold, including flonicamid and sulfoxaflor.[6] These compounds are particularly effective against sap-sucking insects like aphids and whiteflies.

-

Mechanism of Action of Flonicamid: Flonicamid is a chordotonal organ modulator, disrupting the sensory organs of insects. This leads to a rapid cessation of feeding, and the insects ultimately die from starvation.[13] It has a unique mode of action, classified under IRAC Group 29, making it effective against insect populations resistant to other insecticide classes.

Caption: Mechanism of action of the insecticide flonicamid.

-

Quantitative Data: Insecticidal Activity

| Compound | Target Pest | LC₅₀/EC₅₀ | Reference(s) |

| 1,3,4-Oxadiazole derivatives with TFMP | Plutella xylostella | 100% mortality at 500 mg/L | [14] |

| 1,3,4-Oxadiazole derivatives with TFMP | Helicoverpa armigera | 100% mortality at 500 mg/L | [14] |

| Thioether-containing TFMP amides (E3, E11, E24) | Plutella xylostella | 70-75% activity | [12] |

-

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method for Plutella xylostella)

This protocol is adapted from established methods for evaluating insecticide efficacy against lepidopteran pests.[2]

-

Materials:

-

Susceptible laboratory strain of Plutella xylostella (diamondback moth) larvae (L2 or L3 instar)

-

Untreated host plant leaves (e.g., cabbage)

-

Test compounds dissolved in an appropriate solvent (e.g., acetone with a surfactant)

-

Petri dishes

-

Filter paper

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Dip individual leaves in the test solutions for 10 seconds with gentle agitation. A control group should be dipped in the solvent solution without the test compound.

-

Allow the leaves to air dry on paper towels.

-

Place one treated leaf in each Petri dish lined with a moist filter paper.

-

Introduce a known number of larvae (e.g., 10-20) into each Petri dish.

-

Seal the dishes and maintain them at a controlled temperature and humidity.

-

Assess larval mortality after a set period (e.g., 48 or 72 hours).

-

Calculate the LC₅₀ values using probit analysis.

-

Herbicidal Activity

Trifluoromethylpyridine-containing herbicides, such as fluazifop-butyl, are highly effective for the control of grass weeds in broadleaf crops.[12]

-

Mechanism of Action of Fluazifop-butyl: Fluazifop-butyl is an acetyl-CoA carboxylase (ACCase) inhibitor.[12] ACCase is a key enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting this enzyme, fluazifop-butyl disrupts cell membrane formation, leading to the death of the grass weed.

Caption: Mechanism of action of the herbicide fluazifop-butyl.

Fungicidal and Antibacterial Activities

The trifluoromethylpyridine moiety is also present in a number of successful fungicides and bactericides.

-

Mechanism of Action of Fluopyram: Fluopyram is a succinate dehydrogenase inhibitor (SDHI).[4][5] It targets complex II of the mitochondrial respiratory chain in fungi, blocking cellular respiration and energy production, which ultimately leads to fungal death.[4]

-

Antibacterial Activity: Certain trifluoromethylpyridine derivatives have demonstrated excellent antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum.[12] Some of these compounds have shown higher efficacy than commercial bactericides.[12]

-

Quantitative Data: Antifungal and Antibacterial Activity

| Compound/Derivative | Target Pathogen | MIC/EC₅₀ (µg/mL) | Reference(s) |

| Acrylamide derivatives (6b, 6c, 7e) | Phomopsis sp. | 4.49, 6.47, 8.68 | [15] |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives (4, 5h, 5o, 5r) | Botrytis cinerea | Significant activity at 50 µg/mL | [16] |

| Sulfone-containing TFMP amide (F10) | Xanthomonas oryzae pv. oryzae | 83 | [12] |

| Thioether-containing TFMP amides (E1, E3, E5, E6, E10, E11, E13) | Ralstonia solanacearum | 40-78 | [12] |

-

Experimental Protocol: Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is a standard method for assessing the in vitro efficacy of antifungal compounds.[16]

-

Materials:

-

Fungal pathogen of interest

-

Potato Dextrose Agar (PDA) medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Petri dishes

-

Sterile cork borer

-

-

Procedure:

-

Prepare PDA medium and amend it with various concentrations of the test compounds. A control group should contain the solvent only.

-

Pour the amended PDA into sterile Petri dishes.

-

Inoculate the center of each plate with a mycelial plug of the test fungus, obtained from the margin of an actively growing culture.

-

Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge of the dish.

-